alpha-Carbobenzoxy-L-lysine

説明

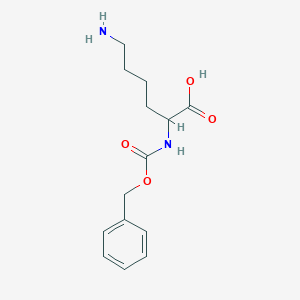

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTJKAUNOLVMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-75-1 | |

| Record name | .alpha.-Carbobenzoxy-L-lysine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis Methodologies and Advanced Chemical Transformations Involving Z Lys Oh

Classical and Contemporary Synthetic Routes for Nα-Benzyloxycarbonyl-L-lysine

The preparation of Z-Lys-OH necessitates the selective protection of the alpha-amino group of L-lysine in the presence of the reactive epsilon-amino group. myskinrecipes.comgoogle.comresearchgate.net

Selective Nα-protection of L-lysine is a key step in the synthesis of Z-Lys-OH. Traditional methods often involve the temporary blocking of the epsilon-amino group to facilitate the specific acylation of the alpha-amino group with a Z-group source, such as benzyl (B1604629) chloroformate. One approach utilizes copper chelation to temporarily protect the Nα amino group, allowing reaction at the Nε position, although this is typically used for Nε protection. google.comgoogle.com Conversely, temporary protection of the Nε amino group as a benzilidine Schiff base has been described to favor Nα protection. google.com However, the moderate selectivity of the benzilidine Schiff base method can lead to impure products. google.com

More recent strategies have explored the use of p-anisaldehyde Schiff bases, which have shown improved selectivity for the desired amino group protection with minimal impurity formation. google.com Another method for selective Nε-protection, which can serve as an intermediate step for subsequent Nα-protection, involves forming a copper complex of L-lysine followed by blocking the terminal amino group. google.comjst.go.jp

Optimization of Z-Lys-OH synthesis routes focuses on improving yield, purity, and scalability. myskinrecipes.comresearchgate.netnih.gov The use of specific reaction conditions and reagent stoichiometry is critical for maximizing the desired Nα-protected product and minimizing side reactions, such as the formation of Nε,Nε-di-Z-Lys-OH or Nα,Nε-di-Z-L-lysine. guidechem.comchembk.com

Scalable syntheses of protected lysine (B10760008) derivatives, although often focusing on Nε-Boc protection, provide insights relevant to Z-Lys-OH production. For instance, methods involving the preparation and isolation of copper complexes of protected lysine have been elaborated for scalable synthesis. jst.go.jpresearchgate.net Optimizations in solid-phase peptide synthesis (SPPS) using protected lysine derivatives like Lys(2-Cl-Z)-OH highlight the importance of factors such as crosslink density of polymeric supports on reaction efficiency and purity, which can inform large-scale solution-phase synthesis considerations for Z-Lys-OH. researchgate.net

Functional Group Interconversions and Derivatization Studies of Z-Lys-OH

Z-Lys-OH serves as a versatile intermediate for further chemical modifications, primarily at its unprotected epsilon-amino group and carboxyl terminus.

The presence of the free epsilon-amino group in Z-Lys-OH allows for selective derivatization while the alpha-amino group remains protected by the Z group. This enables the introduction of various functionalities at the lysine side chain. Examples of Nε-modification strategies include acylation, alkylation, and conjugation with different molecules. nih.gov For instance, the synthesis of long-chain Nε-acyl lysine methyl ester salts has been achieved using Nα-Cbz-lysine. nih.gov This highlights the utility of the Z-Lys-OH framework for preparing amphiphilic lysine derivatives. nih.gov

Other modifications at the Nε position can involve the introduction of orthogonal protecting groups, such as Boc, Fmoc, or Alloc, to allow for differential deprotection and further functionalization. fiveable.mepeptide.compeptide.com For example, Z-Lys(Boc)-OH, where the epsilon-amino group is protected by a Boc group, is a common building block in peptide synthesis, demonstrating the feasibility of selectively modifying the Nε position of Z-Lys-OH. jst.go.jpcymitquimica.compharm.or.jpgoogle.com

The free carboxyl group of Z-Lys-OH can be functionalized or esterified, which is essential for its incorporation into peptides through controlled coupling reactions. Esterification of the C-terminal carboxyl group is a common strategy to activate it for peptide bond formation or to prepare protected intermediates. For example, Nα-Benzyloxycarbonyl-L-lysine p-toluene sulphonate can be synthesized by heating Z-Lys-OH with benzyl alcohol and p-toluene sulphonic acid, leading to esterification of the carboxyl group. prepchem.com

Peptide coupling reactions involving Z-Lys-OH typically utilize activating agents such as N,N-dicyclohexylcarbodiimide (DCC) or other coupling reagents to form an amide bond with the amino group of the next amino acid or peptide fragment. google.comgoogle.com The Z group on the alpha-amino group prevents self-coupling of Z-Lys-OH and ensures that peptide elongation occurs specifically at the C-terminus. fiveable.me

Orthogonal Protecting Group Strategies in Conjunction with Z-Lys-OH Chemistry

Orthogonal protecting groups are crucial in peptide synthesis to allow for the selective removal of different protecting groups without affecting others. thieme-connect.de The Z group, commonly used for Nα-protection in Z-Lys-OH, is typically removed by catalytic hydrogenation or treatment with strong acids like HBr in acetic acid. fiveable.mepeptide.com This orthogonality is exploited when Z-Lys-OH or its derivatives are used alongside other protecting groups on the lysine side chain (Nε) or the C-terminus.

For instance, in Boc chemistry, where the alpha-amino group is protected by a Boc group (removable by acid), the epsilon-amino group of lysine can be protected with a Z group (removable by hydrogenolysis or strong acid). peptide.comug.edu.pl Conversely, in Fmoc chemistry (where the alpha-amino is Fmoc-protected, removable by base), the epsilon-amino of lysine is often protected with a Boc group (acid-labile) or other groups like Alloc (removable by palladium catalysis). fiveable.mepeptide.compeptide.comiris-biotech.de

While the Z group on the alpha-amine is less common in solid-phase peptide synthesis compared to Boc or Fmoc, Z-Lys-OH derivatives with orthogonal protection on the epsilon-amine, such as Z-Lys(Boc)-OH, are valuable building blocks. fiveable.mecymitquimica.com The Z group on the alpha-amine can be selectively removed under conditions that leave the Nε protection intact, or vice versa, depending on the chosen orthogonal pair. This allows for the synthesis of complex peptides with specific modifications or branching at the lysine residue.

Synergistic Application with tert-Butyloxycarbonyl (Boc) Groups in Multi-Protecting Schemes

The combination of the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group constitutes a powerful orthogonal protection strategy, particularly evident in the use of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) in peptide synthesis sigmaaldrich.comsigmaaldrich.com. In this derivative, the Boc group protects the α-amino functionality, typically designated for temporary protection during stepwise peptide elongation, while the Z group safeguards the ε-amino group of the lysine side chain, often serving as a semi-permanent or permanent protecting group until the final cleavage steps.

The orthogonality of Boc and Z groups stems from their differential lability to distinct chemical conditions. The Boc group is acid-labile and is commonly removed by treatment with trifluoroacetic acid (TFA) sigmaaldrich.comfishersci.com. In contrast, the Z group is generally stable to these acidic conditions but can be cleaved by catalytic hydrogenation or stronger acids such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoromethanesulfonic acid (TFMSA) sigmaaldrich.comfishersci.comnih.gov. This allows for the selective deprotection of the α-amino group (Boc removal) for peptide coupling reactions while the ε-amino group remains protected by the Z group, preventing unwanted side reactions like branching during synthesis sigmaaldrich.com.

Boc-Lys(Z)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) utilizing Boc chemistry. The protected lysine residue ensures that peptide bond formation occurs specifically at the α-amino position sigmaaldrich.com. The Boc/Bn (Benzyl, closely related to Z) combination is sometimes considered quasi-orthogonal because both groups are acid-sensitive, but they require different acid strengths for cleavage, allowing for some degree of selective removal sigmaaldrich.comnih.gov. Z-Lys(Boc) has found application in the industrial production of certain peptide pharmaceuticals, highlighting its significance in large-scale synthesis. Synthetic routes to Z-Lys(Boc) have been explored, including methods involving temporary Nε-benzylidene protection or the use of copper complexes as intermediates.

Integration with 9-Fluorenylmethyloxycarbonyl (Fmoc) Chemistry for Convergent Synthesis

In the realm of Fmoc-based peptide synthesis, Nα-Fmoc-Nε-Z-L-lysine (Fmoc-Lys(Z)-OH) serves as a key protected lysine derivative. This compound features an Fmoc group on the α-amino group and a Z group on the ε-amino group, providing an orthogonal protection scheme compatible with Fmoc chemistry.

Fmoc protection is widely used for temporary α-amino protection in SPPS due to its lability to basic conditions, typically involving treatment with piperidine. The Z group on the lysine side chain, in contrast, is stable to these basic conditions, allowing for repeated Fmoc deprotection and peptide elongation cycles without affecting the ε-amino protection. The Z group can then be selectively removed at a later stage of the synthesis using methods such as catalytic hydrogenation (e.g., Pd/C) or treatment with strong acids like TFMSA.

While Fmoc-Lys(Boc)-OH is a commonly used lysine derivative in Fmoc chemistry, offering a side-chain Boc group removable by TFA during resin cleavage, Fmoc-Lys(Z)-OH is also available and utilized. The Z group's stability to TFA, the standard reagent for cleaving peptides from Wang or Rink amide resins in the Fmoc/tBu strategy, makes Fmoc-Lys(Z)-OH a useful building block when differential side-chain deprotection is required. The Z group on the side chain provides an alternative cleavage handle compared to the tBu group, enabling more complex convergent synthesis strategies where different protecting groups are removed at specific points in the synthesis to allow for selective functionalization or ligation.

Mechanistic Insights into Selective Cleavage of the Benzyloxycarbonyl (Z) Group

The selective removal of the benzyloxycarbonyl (Z) group is a critical step in synthetic sequences involving Z-protected amines and amino acids. Two primary mechanisms are commonly employed for Z group cleavage: catalytic hydrogenation and acidolysis.

Catalytic hydrogenation is a widely used and mild method for Z group deprotection. This process typically involves treating the Z-protected compound with hydrogen gas in the presence of a palladium-based catalyst, such as palladium on charcoal (Pd-C) fishersci.comnih.gov. The mechanism involves the hydrogenolytic cleavage of the benzyl-oxygen bond. This reductive cleavage releases toluene (B28343) and a carbamic acid intermediate, which readily undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide nih.gov. A significant advantage of catalytic hydrogenation is that it is performed under neutral conditions, minimizing the risk of racemization or degradation of sensitive functional groups elsewhere in the molecule fishersci.com.

Alternatively, the Z group can be cleaved by acidolysis, although this method is generally harsher and less selective than hydrogenation, particularly in the presence of other acid-sensitive groups. Strong acids, including HBr in acetic acid (HBr/AcOH), TFMSA, or excess hydrochloric acid, can effect Z group removal sigmaaldrich.comnih.gov. The acidic cleavage mechanism typically involves protonation of the carbamate (B1207046) oxygen, followed by nucleophilic attack or an SN2-like displacement at the benzylic carbon by a counterion or solvent molecule, leading to the release of benzyl alcohol or a benzyl halide and the carbamic acid, which subsequently decarboxylates to the free amine nih.gov. While the Z group exhibits relative stability to mild acids compared to the Boc group, harsh acidic conditions can lead to its cleavage nih.gov. The differential acid lability between Boc and Z groups allows for quasi-orthogonal deprotection in some acidic regimes sigmaaldrich.comnih.gov.

Research has also explored other methods for Z group cleavage, including the use of transition metal catalysis (e.g., Ni(0) or Pd(0)) and photochemical approaches nih.gov. Furthermore, selective cleavage of Cbz-protected nitrogens within heteroaromatic rings has been demonstrated without affecting Cbz groups on basic amines, and radical conditions can selectively cleave N-Cbz derivatives of amides and nitrogen-containing heteroaromatic rings. These alternative methods offer potential for orthogonality and selectivity in complex synthetic scenarios.

Advanced Applications of Z Lys Oh in Peptide and Polypeptide Synthesis

Fundamental Role of Z-Lys-OH as a Core Building Block in Controlled Peptide Elongation

Z-Lys-OH plays a vital role in controlled peptide elongation by providing a protected lysine (B10760008) residue that can be strategically incorporated into a growing peptide chain. The Z group on the alpha-amino position prevents unwanted side reactions at this site during coupling steps, ensuring that peptide bonds are formed specifically at the activated carboxyl terminus of the preceding amino acid or peptide fragment.

Strategic Applications in Solid-Phase Peptide Synthesis (SPPS) Methodologies

While the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups are currently more widespread in solid-phase peptide synthesis (SPPS), the benzyloxycarbonyl (Z) group, including when used in Z-Lys-OH or derivatives like Boc-Lys(Z)-OH, has historically been significant and retains relevance in specific SPPS strategies peptide.comfiveable.me. In Boc chemistry, the Z group can be used as a side-chain protecting group for lysine, orthogonal to the Boc group on the alpha-amine peptide.com. Boc-Lys(Z)-OH, for instance, is a building block where the alpha-amine is Boc-protected and the epsilon-amine is Z-protected fiveable.me. This orthogonal protection allows for selective deprotection of the alpha-amine for chain elongation while the epsilon-amine remains protected until a later stage fiveable.me. The Z group, when used for side-chain protection in Boc chemistry, is typically removed under strong acidic conditions, such as HF, TFMSOTf, TFSMA, or HBr/AcOH, often coinciding with the cleavage of the peptide from the resin peptide.com.

Utilization in Solution-Phase Peptide Synthesis Techniques

Benzyloxycarbonyl (Z) protection has a long history of use in solution-phase peptide synthesis peptide.com. Z-Lys-OH, with its Z-protected alpha-amine and free epsilon-amine, can be used in solution-phase strategies for peptide coupling. In solution synthesis, the Z group on the alpha-amine is typically removed by catalytic hydrogenation or treatment with HBr/AcOH, allowing for the addition of the next amino acid residue fiveable.me. This method allows for the synthesis of peptides in homogeneous solution, which can be advantageous for certain sequences or scales of synthesis. H-Lys(Z)-OH is also used in solution phase peptide synthesis sigmaaldrich.com.

Construction of Complex Peptide Architectures and Bioactive Sequences Employing Z-Lys-OH

The unique structure of lysine, with its second amino group on the side chain, makes Z-Lys-OH a valuable building block for creating complex peptide architectures beyond linear chains.

Incorporation into Peptidomimetics and Conformationally Constrained Peptide Structures

Z-Lys-OH and its derivatives are utilized in the synthesis of peptidomimetics and conformationally constrained peptide structures. Peptidomimetics are molecules designed to mimic the biological activity of peptides but often with improved properties like stability or bioavailability cam.ac.ukpnas.org. The lysine residue, incorporated using protected forms derived from Z-Lys-OH, can serve as a branching point or a site for cyclization, introducing structural constraints that can influence the molecule's conformation and interaction with biological targets cam.ac.ukpnas.orgcaymanchem.com. For example, Z-Lys-OH has been used in the synthesis of peptidomimetics caymanchem.combertin-bioreagent.com. The epsilon-amino group of lysine provides a handle for cyclization or conjugation, contributing to the design of molecules with desired three-dimensional structures cam.ac.ukpnas.org.

Synthesis of Polypeptide Copolymers and Engineered Hybrid Biomaterials

Z-Lys-OH and its derivatives are also employed in the synthesis of polypeptide copolymers and engineered hybrid biomaterials. These materials often combine the properties of polypeptides with synthetic polymers, leading to materials with tailored functionalities for applications such as drug delivery, tissue engineering, and diagnostics mdpi.comresearchgate.net. Poly(Z-lysine), derived from Z-Lys-OH or its N-carboxyanhydride (NCA) derivative (Z-L-Lys-NCA), is a common polypeptide block used in the creation of hybrid copolymers mdpi.comresearchgate.net. The polymerization of Z-L-Lys-NCA, often initiated by amino-functional macroinitiators, allows for the controlled synthesis of polypeptide segments with defined lengths researchgate.net. These polypeptide blocks can then be combined with synthetic polymer blocks through various polymerization techniques to form well-defined hybrid architectures mdpi.comresearchgate.net. Z-Lys-OH has been used in the synthesis of polypeptide copolymers caymanchem.combertin-bioreagent.com.

Enzymatic Transformations and Biocatalytic Applications Involving Z Lys Oh

Biotransformations of Nα-Benzyloxycarbonyl-L-lysine by Microbial Systems

Microorganisms possess diverse enzymatic machinery capable of transforming protected amino acids like Z-Lys-OH. These biotransformations can lead to the production of valuable chemical intermediates.

Characterization of Specific Oxidizing Enzymes and Their Substrate Specificity

Specific oxidizing enzymes from microbial sources have been identified that act on Nα-benzyloxycarbonyl-L-lysine. Notably, L-amino acid oxidases from Rhodococcus sp. AIU Z-35-1 have been characterized for their ability to catalyze the oxidation of Nα-Z-L-lysine wikipedia.orgnih.gov. This enzyme facilitates the oxidative deamination of the epsilon-amino group of Nα-acyl-L-lysine derivatives, as well as the alpha-amino group of Nε-acyl-L-lysine nih.gov. The L-amino acid oxidase from Rhodococcus sp. AIU Z-35-1 exhibits broad substrate specificity towards various L-amino acids, but it does not act on D-amino acids or Nα-acyl-D-lysine and Nε-acyl-D-lysine nih.gov. This stereospecificity is crucial for the selective bioconversion of L-isomers. The enzyme is described as a flavoprotein with a molecular mass of 100 kDa, composed of two identical 51 kDa subunits nih.gov.

Elucidation of Enzymatic Conversion Pathways to Advanced Chemical Products

The enzymatic transformation of Nα-Z-L-lysine by microbial systems, such as Rhodococcus sp. AIU Z-35-1, proceeds through specific metabolic pathways. The conversion of Nα-Z-L-lysine to Nα-benzyloxycarbonyl-L-aminoadipic acid (Nα-Z-L-AAA) occurs via the intermediate Nα-benzyloxycarbonyl-L-aminoadipate-δ-semialdehyde (Nα-Z-L-AASA) wikipedia.org. In the Rhodococcus strain, this pathway involves the action of an L-specific amino acid oxidase, which catalyzes the initial oxidation of Nα-Z-L-lysine to Nα-Z-L-AASA wikipedia.org. Subsequently, an aldehyde dehydrogenase converts Nα-Z-L-AASA to Nα-Z-L-AAA wikipedia.org. This enzymatic route provides a biocatalytic method for the synthesis of Nα-Z-L-aminoadipic acid, which is an important building block for the synthesis of various bioactive compounds and pharmaceuticals.

A simplified representation of the enzymatic conversion pathway in Rhodococcus sp. AIU Z-35-1 is shown below:

| Substrate | Enzyme | Intermediate/Product |

| Nα-Z-L-lysine | L-amino acid oxidase | Nα-Z-L-aminoadipate-δ-semialdehyde (Nα-Z-L-AASA) |

| Nα-Z-L-aminoadipate-δ-semialdehyde (Nα-Z-L-AASA) | Aldehyde dehydrogenase | Nα-Z-L-aminoadipic acid (Nα-Z-L-AAA) |

Enzyme Inhibition Studies and Mechanistic Investigations with Z-Lys-OH

Beyond its role as a substrate, Z-Lys-OH is also recognized for its inhibitory properties against certain enzymes, particularly cysteine proteases.

Analysis of Z-Lys-OH as a Competitive Inhibitor of Cysteine Proteases

Z-Lys-OH has been identified as a competitive inhibitor of papain. Papain is a well-characterized cysteine protease, a class of enzymes that utilize a cysteine residue in their catalytic mechanism to cleave peptide bonds. Competitive inhibition occurs when the inhibitor molecule binds reversibly to the enzyme's active site, competing with the substrate for binding. This interaction prevents the substrate from binding and undergoing catalysis. The inhibitory effect of Z-Lys-OH on papain highlights its potential as a tool for studying the activity and mechanisms of cysteine proteases.

Biochemical and Structural Elucidation of Enzyme-Inhibitor Binding and Catalytic Mechanisms

Cysteine proteases, including papain, typically employ a catalytic triad (B1167595) or dyad involving a nucleophilic cysteine thiol group. The mechanism involves the deprotonation of the cysteine thiol, followed by a nucleophilic attack on the carbonyl carbon of the substrate's peptide bond. Inhibitors like Z-Lys-OH interfere with this catalytic process by binding to the active site.

While specific detailed structural studies of Z-Lys-OH bound to papain were not extensively detailed in the provided results, research on the binding of other benzyloxycarbonyl-protected compounds to papain offers insights into potential interaction modes. For instance, structural characterization of the complex between papain and benzyloxycarbonyl-phenylalanyl-chloromethyl ketone (ZPACK) (PDB: 6PAD) revealed various interactions, including hydrophobic interactions, electrostatic forces, hydrogen bonding, and pi-pi stacking interactions between the benzyloxycarbonyl group and residues like Trp-177 in the enzyme's active site. These findings suggest that the benzyloxycarbonyl moiety of Z-Lys-OH could play a role in its binding affinity and inhibitory activity through similar interactions within the active site cleft of cysteine proteases like papain. Competitive inhibitors bind reversibly to the active site, preventing substrate access and thus inhibiting the enzyme's catalytic activity.

Computational and Theoretical Studies on Z Lys Oh and Its Derivatives

Molecular Modeling and Simulation Approaches for Z-Lys-OH Containing Systems

Conformational Analysis and Ligand-Binding Predictions in Peptide and Protein Interactions

Conformational analysis using molecular modeling can predict the preferred three-dimensional arrangements of peptides and proteins containing Z-Lys-OH. This is particularly important as the conformation of a peptide or protein dictates its interaction with other molecules, including potential ligands or binding partners. Computational studies, such as molecular dynamics simulations and molecular docking, provide valuable information regarding the interaction of peptides with their target proteins, which can predict binding free energy and favorable binding orientation, and identify essential residues involved in interactions. explorationpub.com Molecular docking is a computational method used in structural molecular biology and computer-aided drug design to predict the preferred orientation of a ligand to a macromolecular target (receptor) to form a stable complex. researchgate.net This approach can be used to study how Z-Lys-OH-modified peptides interact with protein targets, providing insights into potential binding modes and affinities. researchgate.netdiva-portal.org

Molecular Dynamics Simulations to Understand Protecting Group Behavior and Peptide Flexibility

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. oup.commdpi.com For Z-Lys-OH containing peptides, MD simulations can provide insights into the dynamics of the Z-protecting group, its influence on peptide flexibility, and its interactions with the surrounding environment (e.g., solvent or membrane). mdpi.comrsc.org MD simulations can sample the conformational landscape of a molecule, which is crucial for understanding its flexibility and how it might interact with other molecules. plos.org Studies have utilized MD simulations to explore the conformational behavior of constrained peptides containing modified lysine (B10760008) residues, demonstrating the impact of factors like chirality and side chain modifications on peptide conformation. rsc.org MD simulations can also help verify the appearance of stable, distinct conformers or atropisomers in cyclic peptides. beilstein-journals.org

Quantum Chemical Calculations and Mechanistic Insights into Z-Lys-OH Chemistry

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are essential for probing the mechanisms of chemical reactions involving Z-Lys-OH.

Elucidation of Reaction Mechanisms in Z-Lys-OH Synthesis, Coupling, and Deprotection

Quantum chemical calculations can be employed to study the reaction mechanisms involved in the synthesis of Z-Lys-OH, its coupling to other amino acids during peptide synthesis, and the subsequent deprotection of the Z-group. These calculations can help determine transition states, activation energies, and reaction pathways, providing detailed insights into how these reactions occur at the atomic level. For example, quantum mechanical calculations are used in computational enzymology to design idealized active sites and optimize functional groups around a proposed transition structure for efficient chemistry. mdpi.com While specific studies on Z-Lys-OH reaction mechanisms were not extensively detailed in the search results, quantum chemical methods are generally applied to understand the fundamental steps in organic reactions, including those in peptide synthesis. researchgate.netnih.gov

Characterization of Intermolecular Interactions and Solvation Effects in Chemical and Biochemical Systems

Quantum chemical calculations are valuable for characterizing the types and strengths of intermolecular interactions involving Z-Lys-OH, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. plos.orgresearchgate.netnih.gov These interactions play a critical role in the behavior of Z-Lys-OH in different environments, including solutions and biological systems. plos.orgresearchgate.netmdpi.com Solvation effects, which describe how the surrounding solvent molecules interact with the solute, can significantly influence molecular properties and reactivity. nih.govmdpi.comarxiv.org Quantum chemical methods, often combined with continuum solvation models, can quantify these effects. mdpi.comarxiv.org Studies have explored strong interactions in proteins using quantum chemistry, including salt bridges and cation-π interactions involving lysine residues, highlighting the importance of these interactions in protein structure and function. plos.orgresearchgate.net

De Novo Design and Rational Prediction of Novel Lysine-Based Biomolecules

Computational approaches, including de novo design and rational prediction, are increasingly used to design novel biomolecules with desired properties. chemrxiv.orgmdpi.comresearchgate.netresearchgate.net Z-Lys-OH and other lysine derivatives serve as valuable building blocks in this process, allowing for the introduction of specific functionalities or structural constraints. De novo design involves creating proteins or peptides from scratch, without relying on natural sequences, often using computational modeling to predict folding and function. mdpi.comresearchgate.netresearchgate.net Rational design employs a bottom-up approach based on understanding biological principles to design peptide sequences. chemrxiv.org These methods can be used to design lysine-based peptides or proteins with tailored properties for various applications, such as targeting protein-protein interactions or forming self-assembling structures. explorationpub.combeilstein-journals.orgchemrxiv.orgmdpi.comresearchgate.netresearchgate.net Computational protein design can involve identifying potential mutation "hotspots" and quantitatively dissecting catalytic steps to bridge the gap between computational design and laboratory evolution studies. mdpi.com

Emerging Research Areas and Future Directions for Z Lys Oh Chemistry

Development of Advanced Bioconjugation Strategies Utilizing Lysine (B10760008) Residues

Bioconjugation, the process of covalently linking molecules, is a vital technique in chemical biology and medicine for creating multifunctional biomolecules with tailored properties mdpi.comnih.gov. Lysine residues, with their accessible ε-amino groups, are frequent targets for bioconjugation.

Site-Specific and Targeted Functionalization of Peptides and Proteins via Lysine

While the ε-amino group of lysine is a common site for modification, achieving site-specificity among multiple lysine residues within a peptide or protein remains a significant challenge due to their similar reactivity and varying microenvironments mdpi.comnih.govrsc.org. Traditional methods often lead to heterogeneous mixtures of conjugates mdpi.comnih.gov.

Recent research explores strategies to overcome this challenge, focusing on achieving site-selective functionalization of lysine residues. Methods are being developed to selectively modify the ε-amino group of lysine even in the presence of a free N-terminus rsc.org. This is particularly challenging because the N-terminal α-amino group generally has a lower pKa (around 8) compared to the lysine ε-amino group (around 10), making the N-terminus more nucleophilic at physiological pH mdpi.compolyu.edu.hk. However, by carefully controlling reaction conditions, such as pH, or by employing specific reagents, selective lysine modification can be achieved mdpi.comrsc.org.

Studies have demonstrated that certain reagents, like vinylsulfonamides, can site-specifically modify the lysine residue in native peptides through aza-Michael addition, without modifying the N-terminus rsc.org. Functionalized derivatives containing fluorescent moieties or drugs have been successfully conjugated to lysine residues in peptides like octreotide (B344500) and insulin (B600854) with high specificity rsc.org.

Another approach involves kinetically controlled labeling and affinity binding-directed methods, which have shown good site-selectivity in some proteins and have been used in the preparation of antibody-drug conjugates (ADCs) ccspublishing.org.cn. Cooperative stapling and covalent tethering strategies are also being explored to facilitate site-selective functionalization of a specific lysine residue by anchoring to a proximal amino acid, such as cysteine ccspublishing.org.cn.

Innovations in Bioimaging and Biosensor Systems Incorporating Lysine-Derived Probes

Lysine derivatives play a role in the development of probes for bioimaging and biosensing applications. The ability to selectively functionalize lysine residues allows for the creation of targeted imaging agents and sensors.

Lysine-based probes can also be incorporated into systems for sensing other biological targets. For example, a BODIPY-based probe containing a lysine derivative has been used in bioimaging to sense lysine in cells mdpi.com. Additionally, peptide-based probes incorporating lysine have been designed for detecting nucleic acids, leveraging the positively charged amine side chain of lysine to enable electrostatic interactions with DNA phosphates mdpi.com.

Role in Supramolecular Chemistry and Self-Assembly of Lysine Derivatives

Supramolecular chemistry focuses on chemical systems organized by noncovalent interactions acs.org. Lysine derivatives, particularly Nα-acylated ones, are increasingly explored for their ability to self-assemble into ordered supramolecular structures.

Exploration of Self-Assembling Properties of Nα-Acylated Lysine-Based Amphiphiles

Lysine-based molecules can act as amphiphiles, possessing both hydrophobic and hydrophilic components, which drives their self-assembly in solution reading.ac.ukmdpi.com. While much research has focused on Nε- or Nα,Nε-acylated lysine derivatives, there is growing interest in the self-assembly properties of Nα-acylated lysine derivatives nih.gov.

Studies have investigated the self-assembly behavior of lysine-based dipeptides, including those with a benzyloxycarbonyl (Z) group as an N-capping moiety, which mimics the presence of an additional aromatic residue and influences the self-assembly process through π-π interactions rsc.org. The length of alkylamide fragments at the C-terminus can further control hydrophobicity and van der Waals interactions, impacting aggregation and hydrogelation rsc.org.

These self-assembling peptides can form various nanostructures, such as nanofibers, driven by intermolecular interactions including hydrogen bonding, π-π stacking of aromatic residues, and the hydrophobic effect reading.ac.ukrsc.org. The resulting hydrogels have shown potential in biomedical applications, including antibacterial activity rsc.orgrsc.org.

Design Principles for Structured Biomaterials and Nanocarriers

The self-assembly of lysine derivatives provides a pathway for designing structured biomaterials and nanocarriers with potential applications in drug delivery and tissue engineering nih.govmdpi.commdpi.com. The ability to control the self-assembly process is crucial for designing systems that respond to specific physicochemical cues like pH, temperature, or ionic strength nih.gov.

Peptide amphiphiles containing lysine residues can self-assemble into one-dimensional nanostructures, such as nanofibers, which can display biological signals on their surface and hold promise for biomedical functions due to their biocompatibility and biodegradable nature researchgate.net.

Lysine-based self-assembling peptides are being explored as scaffolds for tissue engineering, forming hydrogels that can support cell adhesion and proliferation nih.govmdpi.com. These biomaterials can be designed to be "smart," responding to environmental triggers nih.gov.

Potential in the Development of Advanced Catalytic Systems and Materials Science Applications

Lysine and its derivatives are also being explored for their potential in catalysis and broader materials science applications. The presence of reactive amine groups and the ability to be incorporated into various structures make them interesting candidates for developing new functional materials and catalytic systems.

Lysine-based materials can act as catalysts. For example, lysine immobilized on solid supports like zeolite has been investigated as a heterogeneous basic catalyst for organic synthesis reactions researchgate.net.

Lysine derivatives are also relevant in the catalytic production of functional monomers and their subsequent use in creating high-valued polymers mdpi.comresearchgate.net. Lysine, as a sustainable raw material, can be catalytically converted into various chemicals like ε-caprolactam, cadaverine, and lysinol, which are then used as monomers for synthesizing polymers like poly(lysine) and nylons with applications in pharmaceuticals, textiles, and electronics mdpi.comresearchgate.net.

In materials science, lysine derivatives are being incorporated into the design of novel materials with specific properties. This includes the development of lysine-grafted materials for antibacterial applications mdpi.com and the use of lysine-based building blocks in the creation of hybrid polymer and lipid nanoparticles for drug delivery and imaging researchgate.net. The versatility of lysine in forming different structures and interacting through various forces makes it a valuable component in the design of advanced functional materials.

Q & A

Q. What statistical approaches compare Z-Lys-OH with other lysine-protecting groups in reaction efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。